molecular formula C18H18N4O2S2 B12528440 N,N'-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide CAS No. 670280-24-7

N,N'-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide

Cat. No.: B12528440
CAS No.: 670280-24-7
M. Wt: 386.5 g/mol
InChI Key: PIWDIEURMWZEEN-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is an organic compound that belongs to the class of bis-amides This compound is characterized by the presence of two benzene rings connected via an ethane-1,2-diyldicarbamoyl linker, with carbothioamide groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide typically involves the reaction of ethylenediamine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide groups are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted amides or thioamides

Scientific Research Applications

N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of metabolic pathways. In the case of its antileishmanial activity, the compound interferes with the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(benzamide)
  • N,N’-(Ethane-1,2-diyl)diformamide
  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)

Uniqueness

N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is unique due to the presence of carbothioamide groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

670280-24-7

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

1-(benzenecarbonothioyl)-3-[2-(benzenecarbonothioylcarbamoylamino)ethyl]urea

InChI

InChI=1S/C18H18N4O2S2/c23-17(21-15(25)13-7-3-1-4-8-13)19-11-12-20-18(24)22-16(26)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21,23,25)(H2,20,22,24,26)

InChI Key

PIWDIEURMWZEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC(=O)NCCNC(=O)NC(=S)C2=CC=CC=C2

Origin of Product

United States

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